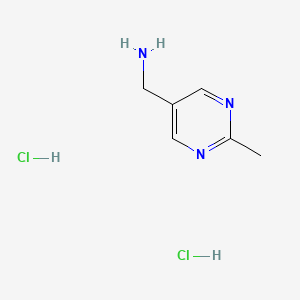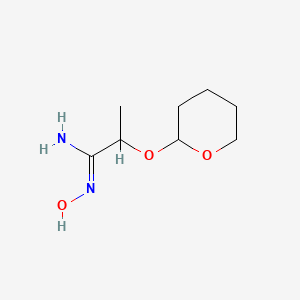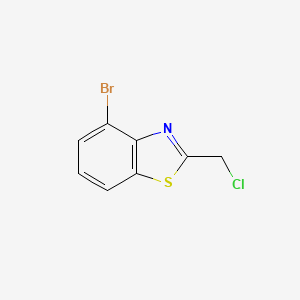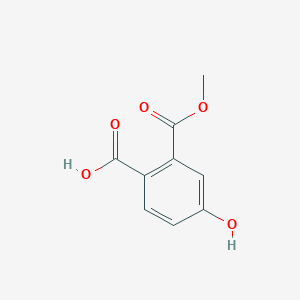
(2-methylpyrimidin-5-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylpyrimidin-5-yl)methanamine dihydrochloride, also known as MPM-dihydrochloride, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the pyrimidine family and is a derivative of methylamine. MPM-dihydrochloride is a white, crystalline powder that is soluble in water and has a melting point of around 284°C. It is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions.
Mecanismo De Acción
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride acts as a catalyst in the reaction of 2-methoxymethylpyrimidine and methylamine. The reaction is initiated by the nucleophilic attack of the methylamine on the 2-methoxymethylpyrimidine, resulting in the formation of a tetrahedral intermediate. The intermediate then undergoes a dehydration reaction to form an amide bond and the final product, (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride.
Biochemical and Physiological Effects
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride is not known to have any significant biochemical or physiological effects. It is used solely as a reagent in scientific research and laboratory experiments and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to handle and store. It is also non-toxic and has low volatility, making it safe to use in organic synthesis. However, it is not very soluble in most organic solvents and can be difficult to dissolve in some solvents.
Direcciones Futuras
There are several possible future directions for research involving (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride. It could be used in the synthesis of more complex compounds, such as peptides and nucleic acids. It could also be used as a catalyst in the synthesis of pharmaceuticals and other materials. In addition, further research could be done to explore the potential applications of (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride in biochemistry and other fields. Finally, more research could be done to explore the potential toxicity of (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride and its effects on the environment.
Métodos De Síntesis
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride can be synthesized from the reaction of 2-methoxymethylpyrimidine and methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature of around 80°C. The reaction is then quenched with hydrochloric acid and the resulting product is then filtered, washed, and dried to obtain (2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride.
Aplicaciones Científicas De Investigación
(2-methylpyrimidin-5-yl)methanamine dihydrochloridehloride is widely used in scientific research as it is a useful reagent for organic synthesis and biochemistry. It is often used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleic acids. It is also used in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the synthesis of polymers, surfactants, and other materials.
Propiedades
IUPAC Name |
(2-methylpyrimidin-5-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-8-3-6(2-7)4-9-5;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWJUHJMLAOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)


![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)





![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)